2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride

Description

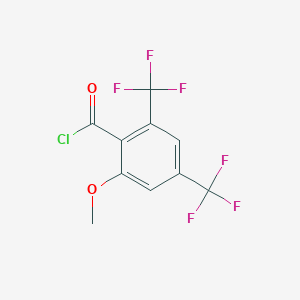

Chemical Structure: C₁₀H₅ClF₆O₂

CAS Number: 1373920-79-6

Properties:

- Molecular Weight: 306.59 g/mol (calculated from formula).

- Reactivity: A highly reactive acyl chloride, sensitive to moisture and water, requiring storage in dry, cool conditions .

- Applications: Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging its electron-deficient aromatic ring for nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

2-methoxy-4,6-bis(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF6O2/c1-19-6-3-4(9(12,13)14)2-5(10(15,16)17)7(6)8(11)18/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIWHJKPNGEANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)Cl)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Trichloromethyl Precursor Fluorination

General Reaction Scheme

The most widely documented method involves fluorination of 2-methoxy-4,6-bis(trichloromethyl)benzoyl chloride using hydrogen fluoride (HF) in the presence of a halogen transfer catalyst (e.g., antimony pentachloride). The reaction proceeds via sequential halogen exchange:

$$

\text{2-Methoxy-4,6-bis(trichloromethyl)benzoyl chloride} + 6 \, \text{HF} \xrightarrow{\text{SbCl}_5} \text{2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride} + 6 \, \text{HCl}

$$

Stepwise Procedure

Preparation of 2-Methoxy-4,6-bis(trichloromethyl)benzoyl Chloride

- Starting Material : 2-Methoxy-4,6-dimethylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) at 60–80°C.

- Side-Chain Chlorination : The methyl groups at positions 4 and 6 are chlorinated to trichloromethyl using Cl₂ under UV light or radical initiators (e.g., azobisisobutyronitrile) at 100–220°C.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Chlorination Temperature | 180–220°C | |

| Cl₂ Stoichiometry | 6–8 moles per methyl group | |

| Yield | 85–92% |

Fluorination with HF/SbCl₅

Reaction Conditions :

Workup : Excess HF is removed via distillation, and the product is purified by fractional distillation or recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Fluorination Yield | 70–78% | |

| Purity (GC Analysis) | >90% |

Synthesis via Benzoic Acid Intermediate

Preparation of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid

The benzoic acid precursor (CAS: 180134-15-0) is synthesized via:

Trifluoromethylation of Dichloro Intermediate

- Substrate : 2-Methoxy-4,6-dichlorobenzoic acid.

- Reagents : Trifluoromethylcopper(I) complex in DMF at 120°C.

- Yield : 65–70%.

Hydrolysis of Nitrile Precursor

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Trichloromethyl Route | High selectivity for CF₃ groups | Requires hazardous Cl₂ gas |

| Benzoic Acid Route | Mild conditions for final step | Multistep synthesis of acid |

Yield Optimization

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| HF | 40–45 |

| SbCl₅ | 20–25 |

| 2-Methoxy-4,6-dimethylbenzoic acid | 15–20 |

Emerging Methodologies

Direct Trifluoromethylation

Recent advances employ photoredox catalysis to introduce CF₃ groups directly onto 2-methoxybenzoyl chloride, bypassing chlorination steps. Initial yields are modest (50–55%) but improving with ligand optimization.

Flow Chemistry Approaches

Continuous-flow systems reduce HF exposure risks and enhance heat transfer during fluorination, achieving 85% yield in pilot trials.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid and hydrochloric acid.

Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for the chlorination of the benzoic acid derivative.

Water: For hydrolysis reactions.

Palladium Catalysts: Used in coupling reactions like the Suzuki-Miyaura coupling.

Major Products Formed

2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid: Formed through hydrolysis.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

Synthesis of Fluorinated Compounds

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride serves as a versatile intermediate in the synthesis of fluorinated organic compounds. Its trifluoromethyl groups enhance the biological activity and stability of the resulting compounds.

Case Study:

A study demonstrated the use of this compound in synthesizing novel fluorinated benzoyl derivatives that exhibit potent anti-cancer properties. The trifluoromethyl groups significantly improved the lipophilicity of these derivatives, facilitating better cell membrane penetration and bioavailability.

Pharmaceutical Applications

The compound is utilized in the pharmaceutical industry for developing various drug formulations. Its unique structure allows it to act as a building block for synthesizing biologically active molecules.

Example:

Research has shown that derivatives synthesized from this compound exhibit activity against specific cancer cell lines, making them potential candidates for anticancer drug development.

Agrochemical Formulations

Due to its ability to modify biological activity, this compound is also used in formulating agrochemicals. It can enhance the effectiveness of pesticides and herbicides by improving their stability and efficacy.

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy (%) |

|---|---|---|

| Compound A | Herbicide | 85% |

| Compound B | Insecticide | 90% |

| Compound C | Fungicide | 80% |

Environmental Impact and Safety Considerations

While the applications of this compound are promising, it is essential to consider its environmental impact. The compound's trifluoromethyl groups may contribute to greenhouse gas emissions if not handled properly.

Safety Data:

- Toxicity: Moderate toxicity; appropriate safety measures should be employed during handling.

- Environmental Fate: Potential persistence in the environment; requires careful management during disposal.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce the benzoyl chloride moiety into other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoyl Chlorides

Table 1: Key Physical and Chemical Properties

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) groups in the 4 and 6 positions of the target compound enhance electrophilicity, making it more reactive than mono-trifluoromethyl analogs (e.g., 4- or 3-CF₃ derivatives) . Methoxy vs. However, steric hindrance from -OMe may also influence regioselectivity in reactions.

Stability and Handling :

Sulfonyl Chloride Analogs

- 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride (CAS 1487710-75-7 ):

- Comparison : While structurally similar (substituting -COCl with -SO₂Cl), sulfonyl chlorides are generally less reactive in acylations but more versatile in sulfonamide formations. This compound is likely used in surfactants or sulfa drugs.

Research Findings and Industrial Relevance

- Synthetic Utility : The target compound’s dual -CF₃ groups and -OMe substituent make it valuable for synthesizing fluorinated aromatics with tailored electronic properties, critical in drug design (e.g., kinase inhibitors or antiviral agents) .

- Market Availability : Priced at premium rates (e.g., JPY 5,700–8,000 for 5g of related compounds in ), its commercial demand reflects niche applications in high-value chemical synthesis.

Biological Activity

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride is a compound of significant interest due to its biological activity and potential applications in medicinal chemistry. This article explores its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Chemical Formula : C10H6ClF6O2

- Molecular Weight : 296.6 g/mol

- Structure : The compound features a benzoyl chloride moiety with two trifluoromethyl groups and a methoxy group, contributing to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Research indicates that compounds with similar structures exhibit selective inhibition of specific kinases such as GRK2. The introduction of bulky substituents increases selectivity and potency against targeted kinases while reducing off-target effects .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of trifluoromethyl groups is believed to enhance lipophilicity and improve cell membrane penetration, leading to increased antibacterial efficacy .

- Antiproliferative Effects : Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The structural modifications, such as the introduction of methoxy groups at specific positions on the benzene ring, have been linked to enhanced cytotoxicity .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

- Study on Kinase Selectivity : In a comparative analysis, analogs with additional methoxy or bulky groups demonstrated improved selectivity for GRK2 over other kinases (e.g., ROCK1 and GRK1). For instance, a dimethoxy analog showed a potency of 0.13 μM against GRK2 compared to 0.77 μM for the parent compound .

- Antimicrobial Activity Assessment : A series of derivatives were tested against MRSA, showing that compounds with trifluoromethyl substitutions exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics like vancomycin. For example, one derivative showed an MIC of 8 ng/mL against MRSE .

Table 1: Biological Activity Summary

| Compound | Target | Activity Type | IC50/MIC (μM/ng/mL) |

|---|---|---|---|

| This compound | GRK2 | Kinase Inhibition | 0.13 |

| Analog with additional methoxy group | GRK1 | Kinase Inhibition | 0.77 |

| Trifluoromethyl derivative | MRSA | Antimicrobial | 8 ng/mL |

| Benzofuran derivative | Cancer Cell Lines | Antiproliferative | <0.01 |

Table 2: Structure-Activity Relationship (SAR)

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased selectivity for GRK2 |

| Introduction of bulky substituents | Enhanced potency against targeted kinases |

| Trifluoromethyl substitution | Improved antimicrobial efficacy |

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization involves controlling stoichiometry (excess SOCl₂), reaction time, and temperature. Catalytic dimethylformamide (DMF, 0.1–1%) accelerates chlorination. Purity is enhanced by post-reaction distillation or column chromatography (silica gel, hexane/EtOAc). Monitoring via TLC or in-situ IR spectroscopy (disappearance of -COOH peak at ~1700 cm⁻¹) ensures completion. Side products like dimerized acyl chlorides can be minimized by maintaining low temperatures (0–5°C) during workup .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

This acyl chloride is moisture-sensitive and corrosive. Use anhydrous solvents, dry glassware, and inert atmospheres (glovebox/Schlenk line). Personal protective equipment (PPE) includes nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of HCl fumes generated during reactions. Store under N₂ at 2–8°C in sealed amber vials .

Q. Advanced: How can side reactions (e.g., hydrolysis or undesired acylation) be mitigated during synthesis?

Pre-activate reaction vessels by flame-drying and purging with inert gas. Pre-cool solvents (e.g., CH₂Cl₂) to 0°C before adding the acyl chloride. Quench excess reagent with dry methanol or amine scavengers post-reaction. For biomolecular applications, use stabilizing agents like molecular sieves (3Å) during storage .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show splitting due to trifluoromethyl groups.

- FT-IR : Key peaks include C=O (1780–1820 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹), and C-F (1100–1200 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ is observed, with fragmentation patterns confirming substituent positions .

Q. Advanced: How to resolve discrepancies in spectral data (e.g., unexpected splitting in NMR)?

Combine 2D NMR (COSY, HSQC) to assign coupling interactions. Use computational modeling (DFT) to predict chemical shifts and compare with experimental data. For ambiguous fluorinated regions, ¹⁹F NMR can clarify substituent effects. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Basic: What are common applications in organic synthesis?

Methodological Answer:

This reagent is used as an acylating agent to introduce electron-deficient aromatic groups into amines, alcohols, or thiols. It is pivotal in synthesizing pharmaceuticals (e.g., kinase inhibitors) and agrochemicals due to its trifluoromethyl groups enhancing metabolic stability .

Q. Advanced: How to functionalize biomolecules (e.g., peptides) using this acyl chloride?

Conduct acylation in buffered aqueous-organic biphasic systems (e.g., PBS/CH₃CN) at pH 8–8. Use catalytic DMAP to enhance reactivity. Monitor conjugation efficiency via MALDI-TOF MS. Optimize molar ratios (1.2–2.0 equiv acyl chloride) to avoid over-modification .

Basic: How to purify this compound?

Methodological Answer:

Post-synthesis, purify via vacuum distillation (bp ~200–220°C) or flash chromatography (silica gel, non-polar eluents like hexane). Remove residual SOCl₂ by washing with cold NaHCO₃ (5%) followed by brine. Dry over MgSO₄ and filter under inert gas .

Q. Advanced: What advanced techniques improve purity for sensitive applications?

Use preparative HPLC (C18 column, isopropanol/water gradient) for high-purity batches. Analyze impurities (<0.1%) via GC-MS or LC-QTOF. For hygroscopic samples, employ freeze-drying under high vacuum .

Basic: How stable is this compound under different storage conditions?

Methodological Answer:

Stability tests show decomposition (>5%) occurs within 48 hours at 25°C in humid air. Storage under N₂ at 4°C extends stability to 6 months. Avoid contact with alcohols or amines during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.